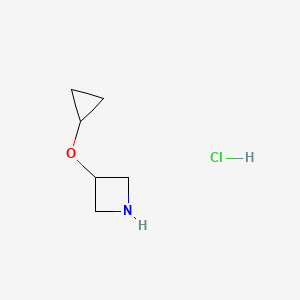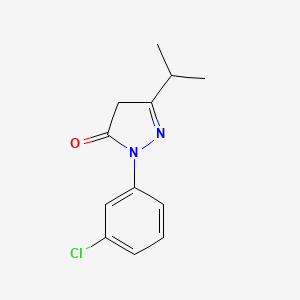
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as CPP-1, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of laboratory experiments to study the effects of various biochemical and physiological processes. CPP-1 is also used in drug synthesis and development, as it has been found to possess a variety of properties that make it a useful tool in the field of medicinal chemistry.
科学的研究の応用
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a variety of applications in scientific research. It is used in the synthesis of drugs and other organic compounds, as well as in the study of biochemical and physiological processes. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the antiepileptic drug gabapentin. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and amino acid derivatives.
作用機序
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one acts as a proton donor, donating a proton to the target molecule in order to form a new bond. This process is known as protonation and is used to form a variety of different compounds. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is also known to form hydrogen bonds with other molecules, allowing it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been found to possess a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been found to possess anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a versatile compound, with a wide range of applications in scientific research. It is relatively easy to synthesize, and its protonation and hydrogen bonding properties make it a useful tool in the synthesis of a variety of compounds. However, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a relatively unstable compound and may decompose when exposed to high temperatures or prolonged exposure to light.
将来の方向性
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of potential applications in the field of medicinal chemistry. It could be used in the synthesis of more complex drugs, such as those targeting specific diseases or conditions. It could also be used to study the effects of various biochemical and physiological processes, as well as to develop new drugs and treatments. Additionally, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be used to study the effects of various environmental factors on the human body, such as pollution or radiation. Finally, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be used to develop new methods of drug delivery, such as nanotechnology-based drug delivery systems.
合成法
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized in a variety of ways, depending on the desired purity and application. One of the most common methods involves the reaction of 3-chlorophenol with propan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in a high yield and purity. Other methods of synthesis include the use of catalytic hydrogenation, the reaction of 3-chlorophenol with ethyl bromoacetate, and the reaction of 3-chlorophenol with 2-methylpropene.
特性
IUPAC Name |
2-(3-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKVEURSBIOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

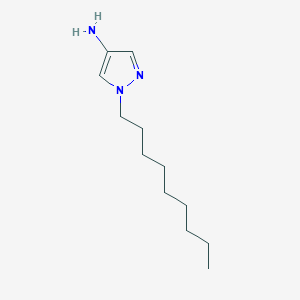
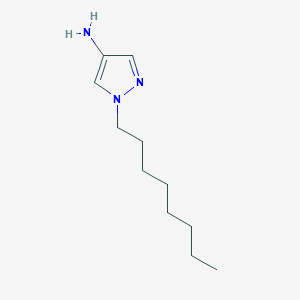
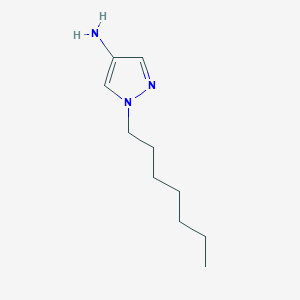
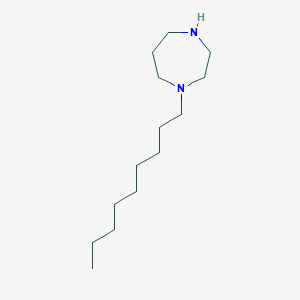
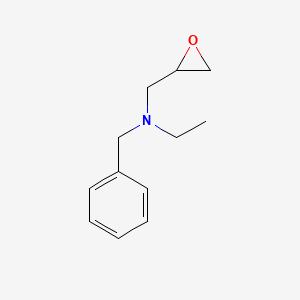


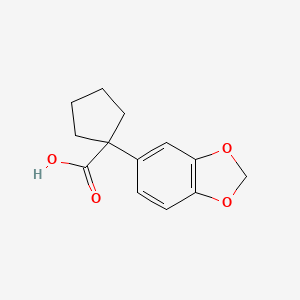
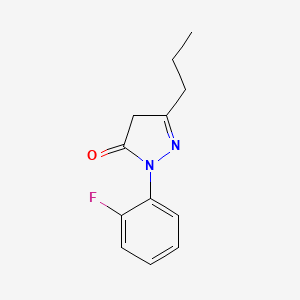
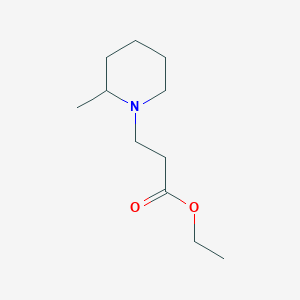
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)

![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)
